2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
Description
This compound belongs to the quinolin-4-one derivative family, characterized by a bicyclic quinoline core with a ketone at position 4. The structure includes a 4-methoxybenzenesulfonyl group at position 3, a methyl substituent at position 6, and an N-phenylacetamide side chain.
Key features influencing its activity include:
- 4-Methoxybenzenesulfonyl group: Enhances solubility and electronic effects compared to non-substituted sulfonyl groups.
- N-phenylacetamide: Balances lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S/c1-17-8-13-22-21(14-17)25(29)23(33(30,31)20-11-9-19(32-2)10-12-20)15-27(22)16-24(28)26-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVYTRSSOZDLSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide typically involves multiple steps. One common route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Methoxybenzenesulfonyl Group: The methoxybenzenesulfonyl group can be introduced via sulfonylation reactions using 4-methoxybenzenesulfonyl chloride and a suitable base such as triethylamine.
Attachment of the Phenylacetamide Moiety: The final step involves the acylation of the quinoline derivative with phenylacetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Hypothesized Property Comparison
| Feature | Target Compound | Analog (CAS: 866590-95-6) |
|---|---|---|
| Position 3 substituent | 4-Methoxybenzenesulfonyl (polar, electron-donating methoxy group) | Benzenesulfonyl (non-polar, no electron modulation) |
| Position 6 substituent | Methyl (smaller, lower steric hindrance) | Ethyl (bulkier, higher lipophilicity) |
| N-acetamide substituent | Phenyl (moderate lipophilicity) | 4-Chlorophenyl (increased lipophilicity, electronegative Cl) |
| Molecular Weight (g/mol) | ~478.5 (estimated) | ~506.0 (calculated) |
| logP (predicted) | ~3.2 (moderate lipophilicity) | ~3.8 (higher due to Cl and ethyl groups) |
| Solubility (mg/mL) | Higher (methoxy group enhances aqueous solubility) | Lower (Cl and ethyl reduce solubility) |
| Biological Activity | Potential for improved target binding (smaller methyl group) | Possible enhanced membrane permeability (Cl, ethyl) |
Analysis of Substituent Effects
Sulfonyl Group Modification :
- The 4-methoxybenzenesulfonyl group in the target compound introduces polarity and hydrogen-bonding capacity, which may improve interactions with hydrophilic regions of biological targets . In contrast, the unsubstituted benzenesulfonyl group in the analog lacks these advantages but may exhibit stronger hydrophobic interactions.
The ethyl group in the analog increases lipophilicity, which could enhance tissue penetration but reduce binding specificity .
N-Acetamide Substituent :
- The 4-chlorophenyl group in the analog introduces electronegativity, improving interactions with electron-rich regions of targets. However, the phenyl group in the target compound may reduce toxicity risks associated with halogenated aromatics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
